molecular formula C11H13ClO2 B14046844 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one

1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one

Cat. No.: B14046844
M. Wt: 212.67 g/mol
InChI Key: BXIOTSCTXVKIIV-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, an ethyl group, and a hydroxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where chloroacetone reacts with 2-ethyl-4-hydroxybenzene in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of solid acid catalysts, such as zeolites, can also enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(2-ethyl-4-hydroxyphenyl)propan-2-one.

    Reduction: Formation of 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(2-ethyl-4-hydroxyphenyl)propan-2-one derivatives with various substituents.

Scientific Research Applications

1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chloro group can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar structure but lacks the chloro and hydroxy groups.

    1-Phenyl-2-propanone: Similar backbone but different substituents.

    4-Hydroxyacetophenone: Contains a hydroxy group but different overall structure.

Uniqueness

1-Chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-chloro-1-(2-ethyl-4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO2/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3

InChI Key

BXIOTSCTXVKIIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(C(=O)C)Cl

Origin of Product

United States

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